3-(Benzyloxy)isothiazole
Overview
Description
3-(Benzyloxy)isothiazole is a chemical compound that serves as a versatile intermediate in organic synthesis. It is characterized by the presence of an isothiazole ring, a heterocyclic moiety containing both sulfur and nitrogen atoms, which is substituted at the 3-position with a benzyloxy group. This structural feature imparts unique reactivity patterns that can be exploited in various synthetic applications, such as the selective functionalization of the molecule to create a diverse array of derivatives .
Synthesis Analysis
The synthesis of 3-(benzyloxy)isothiazole derivatives has been explored through various methodologies. One approach involves the regioselective lithiation of 3-(benzyloxy)isothiazole at the 5-position using LDA, followed by quenching with different electrophiles to yield a range of products. This method demonstrates the compound's potential for direct functionalization, although some reactions, such as benzoylation, were unsuccessful . Additionally, the introduction of aryl and heteroaryl substituents into the 5-position of 3-benzyloxyisothiazole has been achieved using palladium-catalyzed Suzuki and Negishi cross-coupling reactions, with 3-benzyloxy-5-iodoisothiazole serving as an intermediate .
Molecular Structure Analysis
The molecular structure of 3-(benzyloxy)isothiazole and its derivatives can be inferred from related compounds, such as 3-chloro-1,2-benzisothiazole, which has been characterized using density functional theory (DFT). These studies provide insights into the optimized geometry, vibrational frequencies, and charge distribution within the molecule. The HOMO and LUMO energy calculations indicate intramolecular charge transfer, and stability analyses using NBO and NLMO offer a deeper understanding of the electronic properties of the isothiazole ring system .
Chemical Reactions Analysis
3-(Benzyloxy)isothiazole participates in various chemical reactions, leveraging the reactivity of the isothiazole ring. For instance, the compound's ability to undergo regioselective lithiation and subsequent reaction with electrophiles opens up pathways for synthesizing complex molecules like thioibotenic acid . The compound's reactivity is also evident in the selective esterification of benzylic alcohols under Mitsunobu conditions, as demonstrated by related azo reagents .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(benzyloxy)isothiazole derivatives can be extrapolated from studies on similar heterocyclic compounds. For example, the photochemistry of 1,3-benzoxazole and its derivatives has been investigated, revealing the behavior of these compounds under UV light and their potential for photoreactions . Additionally, the synthesis of related benzo-1,3,2-dithiazolyl radicals provides insights into the solid-state properties and magnetic interactions of these heterocycles .
Scientific Research Applications
Synthesis and Functionalization
3-(Benzyloxy)isothiazole has been a subject of interest in organic chemistry, particularly in the area of regioselective lithiation and functionalization. A key application involves the lithiation of the 5-position of 3-(benzyloxy)isothiazole using LDA in diethyl ether. This process allows for the introduction of various electrophiles, demonstrating the versatility of 3-(benzyloxy)isothiazole in synthesizing a range of compounds. A significant achievement in this domain is the synthesis of thioibotenic acid, a sulfur analogue of the neurotoxic natural product ibotenic acid, highlighting the compound's utility in creating biologically relevant molecules (Bunch, Krogsgaard‐Larsen, & Madsen, 2002).
Biochemical and Pharmacological Research
3-(Benzyloxy)isothiazole derivatives have been synthesized and investigated for their potential in various biomedical applications. This includes their evaluation as antimicrobial agents against a range of pathogens, such as bacteria and fungi. For instance, some derivatives have been tested for their effectiveness against penicillin-resistant staphylococci, indicating their potential as antimicrobial agents. Furthermore, these compounds have been studied for their antiproliferative activity, particularly against leukaemia and solid tumor cell lines. This research underscores the potential of 3-(Benzyloxy)isothiazole derivatives in the field of drug discovery and development (Vicini et al., 2003), (Vicini et al., 2006).
Chemical Synthesis and Properties
The synthesis of 3-(Benzyloxy)isothiazole derivatives involves various chemical methods, contributing to the diverse properties and potential applications of these compounds. For example, novel synthesis methods have been developed for creating isothiazole derivatives with specific properties, such as antimicrobial activities. These studies highlight the versatility of 3-(Benzyloxy)isothiazole in synthesizing a wide array of chemical entities with distinct physicochemical and biological properties (Zani, Vicini, & Incerti, 2004).
Future Directions
Isothiazoles have been the subject of extensive research due to their potential applications in medicinal chemistry and organic synthesis . Future research may focus on developing new synthetic methods for isothiazoles, exploring their reactivity, and investigating their potential applications in various fields .
properties
IUPAC Name |
3-phenylmethoxy-1,2-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c1-2-4-9(5-3-1)8-12-10-6-7-13-11-10/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQQNUUPCJHSNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30457927 | |
Record name | 3-Benzyloxyisothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30457927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)isothiazole | |
CAS RN |
60666-83-3 | |
Record name | 3-Benzyloxyisothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30457927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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